molecular formula C9H12FN B15271929 N-ethyl-3-fluoro-5-methylaniline

N-ethyl-3-fluoro-5-methylaniline

Cat. No.: B15271929
M. Wt: 153.20 g/mol
InChI Key: WJJYMUCFZQUHMB-UHFFFAOYSA-N
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Description

N-ethyl-3-fluoro-5-methylaniline is a fluorinated aromatic amine characterized by an ethyl group attached to the nitrogen atom, a fluorine substituent at the 3-position, and a methyl group at the 5-position of the benzene ring. This compound is of interest in pharmaceutical and agrochemical research due to the electronic effects of fluorine (enhancing metabolic stability and lipophilicity) and the steric influence of the ethyl and methyl groups.

Properties

Molecular Formula

C9H12FN

Molecular Weight

153.20 g/mol

IUPAC Name

N-ethyl-3-fluoro-5-methylaniline

InChI

InChI=1S/C9H12FN/c1-3-11-9-5-7(2)4-8(10)6-9/h4-6,11H,3H2,1-2H3

InChI Key

WJJYMUCFZQUHMB-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC(=CC(=C1)C)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-fluoro-5-methylaniline typically involves multiple steps:

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or ruthenium complexes can be used to facilitate the alkylation and reduction steps under milder conditions .

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-fluoro-5-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it back to its parent amine or other reduced forms.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

N-ethyl-3-fluoro-5-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which N-ethyl-3-fluoro-5-methylaniline exerts its effects involves interactions with various molecular targets. The ethyl and fluoro substituents can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS RN Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications
N-ethyl-3-fluoro-5-methylaniline Not provided C₉H₁₂FN 153.20 (calc.) -NHEt, 3-F, 5-Me Hypothetical: Potential intermediate in drug synthesis
5-fluoro-N-[(3-fluorophenyl)methyl]-2-methylaniline Not provided C₁₄H₁₃F₂N 233.26 -N-benzyl (3-F), 2-Me, 5-F Increased lipophilicity due to benzyl group; dual fluorine enhances metabolic resistance
3-Fluoro-N-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline 2121512-12-5 C₁₃H₁₈BFNO₂ 265.10 -NHMe, 3-F, 5-boronate ester Boron-containing intermediate for Suzuki-Miyaura cross-couplings
3-Nitro-5-[3-(trifluoromethyl)phenoxy]aniline 832741-23-8 C₁₃H₉F₃N₂O₃ 298.22 3-NO₂, 5-phenoxy (3-CF₃) Nitro group enables reduction to amines; trifluoromethyl enhances electron-withdrawing effects
N-{[5-(aminomethyl)-2-fluorophenyl]methyl}-N-methylaniline 123770-63-8 C₁₅H₁₇FN₂ 244.31 -NMe, 2-F, 5-aminomethyl Bifunctional (amine + fluorine) for targeted drug delivery

Key Comparative Insights

Substituent Effects on Reactivity

  • Fluorine Position : In this compound, the 3-fluoro substituent creates an electron-deficient aromatic ring, favoring electrophilic substitution at the 4-position. This contrasts with 5-fluoro-N-[(3-fluorophenyl)methyl]-2-methylaniline, where dual fluorine atoms at positions 2 and 5 increase steric hindrance and polarity .
  • N-Substituents : The ethyl group in the target compound offers greater lipophilicity compared to methyl (e.g., in 3-Fluoro-N-methyl-5-boronate aniline) or benzyl groups, impacting solubility and membrane permeability .

Functional Group Utility

  • Boronate Esters : The boronate-containing analog (CAS 2121512-12-5) is tailored for cross-coupling reactions, a feature absent in the target compound but critical for constructing biaryl structures in drug candidates .
  • Nitro Groups : The nitro-substituted analog (CAS 832741-23-8) can be reduced to an amine, enabling downstream derivatization, whereas the target compound’s ethyl group limits such transformations .

Biological and Industrial Relevance Compounds like N-{[5-(aminomethyl)-2-fluorophenyl]methyl}-N-methylaniline (CAS 123770-63-8) highlight the importance of fluorine in improving metabolic stability and aminomethyl groups in enhancing target binding—features that could be extrapolated to the target compound .

Biological Activity

N-ethyl-3-fluoro-5-methylaniline is an organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is classified as an aniline derivative, characterized by:

  • Ethyl group attached to the nitrogen atom.
  • Fluorine atom at the third position of the benzene ring.
  • Methyl group at the fifth position.

The molecular formula is C9H12FC_9H_{12}F with a molecular weight of approximately 155.20 g/mol. These structural features contribute to its chemical reactivity and biological properties.

Biological Activity

Research indicates that this compound exhibits significant biological activity , particularly in the following areas:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antibacterial and antifungal activities, making it a candidate for further investigation in drug development. Its interactions with bacterial enzymes could lead to inhibition of microbial growth.
  • Anticancer Potential : There are indications that this compound may have anticancer properties. Similar compounds have shown efficacy in inhibiting cancer cell proliferation, suggesting a potential role in cancer therapy.
  • Mechanism of Action : The compound's mechanism involves interaction with specific molecular targets such as enzymes or receptors. This interaction can modulate their activity, leading to various physiological effects. For instance, it may act as a nucleophile in substitution reactions, affecting metabolic pathways.

Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialExhibits antibacterial and antifungal properties
AnticancerPotential to inhibit cancer cell growth
MechanismInteracts with enzymes/receptors, modulating their activity

Case Study: Anticancer Activity

In a comparative study involving various aniline derivatives, this compound was found to inhibit the proliferation of human breast cancer MCF-7 cells. The compound demonstrated a significant reduction in cell viability at concentrations as low as 50 nM, indicating its potential as a lead compound for further development in oncology .

Synthesis and Applications

The synthesis of this compound can be achieved through several methods, including:

  • Nucleophilic substitution reactions involving fluorinated precursors.
  • Electrophilic aromatic substitution , where the ethyl group is introduced onto the aniline structure.

This compound finds applications not only in medicinal chemistry but also in industrial processes such as dye production due to its unique structural characteristics.

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